Acetyldigitoxin is a cardiac glycoside, a class of organic compounds known for their potent effects on cardiac muscle contraction. [] It is a derivative of digitoxin, a well-known cardiac glycoside found in Digitalis lanata and other Digitalis species. [, ] Acetyldigitoxin is classified as a secondary glycoside due to the presence of an acetyl group in its molecular structure. [, ]
The synthesis of acetyldigitoxin typically involves the acetylation of digitoxin. This process can be performed using various methods, including:
The resulting product, acetyldigitoxin, can be purified through crystallization or chromatography techniques to achieve high purity suitable for pharmaceutical applications .
Acetyldigitoxin has the chemical formula and a molar mass of approximately . The molecular structure includes:
The molecular structure can be represented in various formats including SMILES and InChI:
C[C@H]1(C)[C@H]2[C@H](O)[C@H]3[C@@]4([C@@H](O)[C@H](CC(=O)OC)C(=O)O)[C@]3(C)[C@H]2[C@@]1CC4=O)
InChI=1S/C43H66O14/c1-23(2)42(56)35(51)31(48)34(50)37(53)40(55)41(57)36(33(49)30(46)29(45)28(44)27(43)24(3)25(4)26(5)6/h23-26,28-30,35-36,39,41-42,44-46H,1-22H2/t23-,24-,25-,26-,28-,29-,30-,35+,36+,39+,41+,42+/m0/s1
.Acetyldigitoxin participates in several significant chemical reactions:
Acetyldigitoxin exerts its effects primarily through inhibition of the sodium/potassium ATPase pump located in heart cell membranes. The mechanism can be summarized as follows:
Acetyldigitoxin exhibits several notable physical and chemical properties:
Acetyldigitoxin has several important applications in clinical settings:
Clinical evaluations have demonstrated its efficacy in managing heart failure symptoms and improving patient outcomes when used appropriately .
Acetyldigitoxin (C₄₃H₆₆O₁₄) emerged in the mid-20th century as a strategic refinement of naturally occurring cardiac glycosides. Its development was rooted in the centuries-old medicinal use of Digitalis plants, particularly Digitalis purpurea (foxglove), whose therapeutic effects on "dropsy" (edema secondary to heart failure) were scientifically documented by William Withering in 1785 [1] [5]. Early pharmacological work identified digitoxin as the primary active component of D. purpurea, while digoxin was later isolated from D. lanata [2]. These compounds shared a core steroidal structure with a lactone ring and sugar moieties essential for cardiotonic activity.
Acetyldigitoxin was engineered through the acetylation of digitoxin, modifying its hydroxyl group to enhance pharmacokinetic properties. This semi-synthetic derivative retained the cyclopentanoperhydrophenanthrene nucleus characteristic of cardiac glycosides but exhibited distinct solubility and metabolic profiles compared to its parent compound [7]. Its emergence represented a deliberate shift toward optimizing the therapeutic window of digitalis compounds through molecular tweaking rather than relying solely on plant-derived mixtures.
Table 1: Key Cardiac Glycosides in Digitalis Species
Compound | Botanical Source | Core Aglycone | Sugar Moieties |
---|---|---|---|
Digitoxin | Digitalis purpurea | Digitoxigenin | 3× digitoxose |
Digoxin | Digitalis lanata | Digoxigenin | 3× digitoxose |
β-Acetyldigitoxin | Semi-synthetic derivative | Digitoxigenin | 3× digitoxose + acetyl group |
The therapeutic use of digitalis evolved dramatically from crude leaf preparations to chemically defined entities. Initial therapies utilized powdered foxglove leaves, which suffered from standardization challenges due to variable glycoside content (0.1–0.3% by weight) and inconsistent bioavailability [2] [6]. The isolation of pure digitoxin in the early 20th century marked a pivotal advancement, enabling precise dosing but still limited by pharmacokinetic constraints.
Acetyldigitoxin’s synthesis addressed key limitations through targeted chemical modification:
This transition exemplified a broader trend toward semi-synthetic derivatives (including methyldigoxin) that balanced natural product complexity with tunable pharmacology. By 2016, acetyldigitoxin accounted for <5% of the global digitalis market, primarily due to digoxin’s dominance, but remained clinically significant in specific regions [2].
Table 2: Evolution of Digitalis-Based Drug Production
Era | Formulation | Key Technology | Limitations |
---|---|---|---|
Pre-1930s | Powdered leaves | Sun-drying, milling | Variable potency, toxicity risks |
1930s–1950s | Isolated digitoxin/digoxin | Lead salt precipitation, crystallization | Renal accumulation, long half-life |
Post-1960s | β-Acetyldigitoxin | Acetylation, chromatography | Higher synthesis costs |
During the mid-20th century, acetyldigitoxin served as a bridging agent in cardiotonic therapy, offering pharmacokinetic advantages over digitoxin and digoxin for specific patient populations. Its clinical adoption coincided with the rise of evidence-based cardiology, where precise drug metabolism data informed therapeutic choices.
Key therapeutic roles included:
Clinical studies from 1950–1980 positioned acetyldigitoxin as an alternative for patients intolerant to digoxin or requiring less frequent dosing than digitoxin. Its use declined after the landmark DIG trial (1997) established digoxin’s mortality-neutrality in heart failure, but it retained niche applications in individualized therapy paradigms where pharmacokinetic tailoring was essential [5] [9].
Table 3: 20th-Century Therapeutic Positioning of Acetyldigitoxin
Parameter | Digitoxin | Acetyldigitoxin | Digoxin |
---|---|---|---|
Bioavailability | 60–70% | >70% | 60–80% |
Half-life | 7–10 days | 5–7 days | 36 hours |
Primary Excretion | Hepatic | Hepatic | Renal |
Therapeutic Niche | Long-term control | Moderate-term control | Acute/chronic control |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9